molecular formula C8H14ClNO2 B8092077 (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride

Cat. No.: B8092077
M. Wt: 191.65 g/mol
InChI Key: LIBOXYFYULDXLA-RYLOHDEPSA-N
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Description

(1R,2R,5R)-8-Azabicyclo[321]octane-2-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and ammonia.

    Cyclization: The key step involves the cyclization of the intermediate to form the bicyclic structure. This is usually achieved through a series of reactions including condensation and reduction.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems.

    Industrial Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is known to modulate neurotransmitter systems, particularly by acting on receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is believed to influence synaptic transmission and neuronal communication.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid
  • (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester
  • (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid ethyl ester

Uniqueness

(1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability, making it more suitable for pharmaceutical applications compared to its non-salt counterparts.

Properties

IUPAC Name

(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBOXYFYULDXLA-RYLOHDEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CCC1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2CC[C@@H]1N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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